molecular formula C8H8FN B13989402 2-Fluoro-6-vinylaniline

2-Fluoro-6-vinylaniline

Cat. No.: B13989402
M. Wt: 137.15 g/mol
InChI Key: LBYOCZGHDDQOFX-UHFFFAOYSA-N
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Description

2-Fluoro-6-vinylaniline is an organic compound that belongs to the class of fluorinated anilines. It is characterized by the presence of a fluorine atom at the 2-position and a vinyl group at the 6-position of the aniline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-vinylaniline can be achieved through several methods. One common approach involves the nucleophilic substitution of a fluorinated precursor. For example, 2-fluoro-6-nitroaniline can be reduced to 2-fluoro-6-aminobenzene, which is then subjected to a Heck reaction with a suitable vinyl halide to introduce the vinyl group .

Another method involves the direct vinylation of 2-fluoroaniline using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a vinyl boronate ester is used as the coupling partner .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production. Palladium-catalyzed cross-coupling reactions are commonly employed due to their versatility and high efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-vinylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Fluoro-6-vinylaniline involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-6-vinylaniline is unique due to the combined presence of both the fluorine atom and the vinyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H8FN

Molecular Weight

137.15 g/mol

IUPAC Name

2-ethenyl-6-fluoroaniline

InChI

InChI=1S/C8H8FN/c1-2-6-4-3-5-7(9)8(6)10/h2-5H,1,10H2

InChI Key

LBYOCZGHDDQOFX-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(C(=CC=C1)F)N

Origin of Product

United States

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